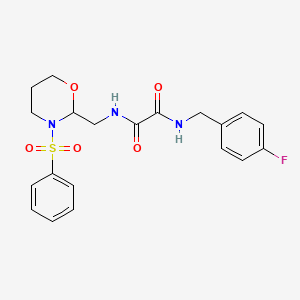

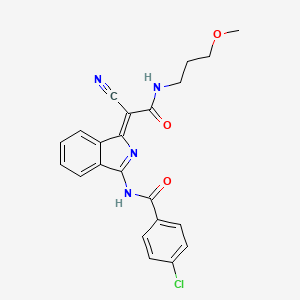

N1-(4-fluorobenzyl)-N2-((3-(phenylsulfonyl)-1,3-oxazinan-2-yl)methyl)oxalamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N1-(4-fluorobenzyl)-N2-((3-(phenylsulfonyl)-1,3-oxazinan-2-yl)methyl)oxalamide is a chemical compound that has gained significant attention in the field of scientific research. This compound is known for its potential use in various fields, including medicinal chemistry, drug discovery, and pharmaceuticals.

Scientific Research Applications

Novel Insecticidal Applications

Flubendiamide, a compound with a somewhat related structure, has been identified as a novel class of insecticide with unique chemical substituents. It demonstrates extremely strong insecticidal activity, particularly against lepidopterous pests, and offers a novel mode of action distinguished from those of commercial insecticides. Its safety profile for non-target organisms makes it a promising agent for integrated pest management programs (Tohnishi et al., 2005).

Advances in Chemical Synthesis

The oxidative enantioselective α-fluorination of simple aliphatic aldehydes, enabled by N-heterocyclic carbene catalysis, represents a significant advancement in the field of chemical synthesis. This process overcomes challenges such as competitive difluorination and nonfluorination, offering high to excellent enantioselectivities (Li, Wu, & Wang, 2014).

Anticancer Research

Compounds with structural similarities have been investigated for their role as inhibitors of dihydrofolate reductase, showing promise in cancer chemotherapy. These molecules exhibit clinical promise due to their reversible or irreversible inhibition of dihydrofolate reductase, an enzyme crucial in the synthesis of DNA, RNA, and proteins (Camerman, Smith, & Camerman, 1978).

Neuroprotection Studies

Research on Na+/Ca2+ exchange inhibitors, such as YM-244769, highlights the therapeutic potential of these compounds in neuroprotection. YM-244769 preferentially inhibits NCX3, offering protection against hypoxia/reoxygenation-induced neuronal cell damage, and suggesting its utility as a neuroprotective drug (Iwamoto & Kita, 2006).

Agricultural Enhancements

In agriculture, certain sulfone derivatives containing 1,3,4-oxadiazole moieties have shown excellent antibacterial activities against rice bacterial leaf blight. These compounds not only exhibit better activity than commercial agents but also stimulate the increase in plant defense enzymes, highlighting their potential in improving crop resistance and yield (Shi et al., 2015).

properties

IUPAC Name |

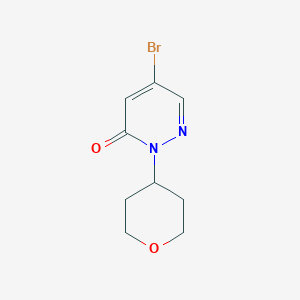

N-[[3-(benzenesulfonyl)-1,3-oxazinan-2-yl]methyl]-N'-[(4-fluorophenyl)methyl]oxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H22FN3O5S/c21-16-9-7-15(8-10-16)13-22-19(25)20(26)23-14-18-24(11-4-12-29-18)30(27,28)17-5-2-1-3-6-17/h1-3,5-10,18H,4,11-14H2,(H,22,25)(H,23,26) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OZKZHQVNWYJJCB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(C(OC1)CNC(=O)C(=O)NCC2=CC=C(C=C2)F)S(=O)(=O)C3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H22FN3O5S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

435.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Ethyl 5-[(3,5-dimethylbenzoyl)amino]-3-(4-methoxyphenyl)-4-oxothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2679413.png)

![1-[(3S)-3-(4-Fluorophenoxy)pyrrolidin-1-yl]prop-2-en-1-one](/img/structure/B2679416.png)

![1-(1,1-Difluoro-6-azaspiro[2.5]octan-6-yl)-3-(3-methylthiophen-2-yl)propan-1-one](/img/structure/B2679421.png)

![2-(2-(4-bromophenyl)-3-oxo-1,4,8-triazaspiro[4.5]dec-1-en-8-yl)-N-(4-fluorobenzyl)acetamide](/img/structure/B2679424.png)

![3-[(Methylsulfanyl)methyl]benzoic acid](/img/structure/B2679428.png)

![1-[(2-Fluorophenyl)methyl]-3-(4-fluorophenyl)sulfonyl-6,7-dimethoxyquinolin-4-one](/img/structure/B2679429.png)